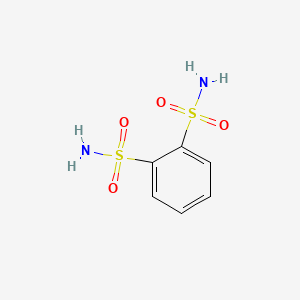

Benzene-1,2-disulfonamide

Übersicht

Beschreibung

Benzene-1,2-disulfonamide is a chemical compound with the CAS Number: 27291-96-9 . It has a molecular weight of 236.27 . The IUPAC name for this compound is 1,2-benzenedisulfonamide .

Synthesis Analysis

The synthesis of benzene-1,2-disulfonamide-containing heterocycles has been achieved through a process known as double Mitsunobu annulation . This process is effective for constructing medium to large ring structures in moderate chemical yields .

Molecular Structure Analysis

The molecular structure of benzene-1,2-disulfonamide has been determined by X-ray crystal structural analysis . The presence of sulfur and carbon atoms in the amidic functional group in sulfonamides and carboxamides results in differences in the molecular geometry and electronic effect associated with the compounds .

Chemical Reactions Analysis

The Mitsunobu reaction is a redox condensation reaction between a pronucleophile and a primary or secondary alcohol using a combination of azodicarboxylate and phosphine reagents . Various sulfonamide-containing heterocycles have been synthesized by employing this reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzene-1,2-disulfonamide include a melting point of 167-168 degrees Celsius . It is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

a. Carbonic Anhydrase Inhibitors:

Conclusion

Benzene-1,2-disulfonamide’s versatility spans medicinal chemistry, materials science, supramolecular chemistry, and potential biological applications. Researchers continue to explore its multifaceted properties, making it an intriguing compound for scientific investigation . If you’d like more information on any specific aspect, feel free to ask!

Safety And Hazards

Zukünftige Richtungen

The synthesis of novel benzene-1,2-disulfonamide-containing heterocycles can advance the discovery of new pharmacophores, the creation of chemical libraries, and the expansion of chemical diversity in the sulfonamide drug field . Additionally, the interesting aggregation induced emission (AIE) phenomenon has been observed in certain disulfonamide compounds .

Eigenschaften

IUPAC Name |

benzene-1,2-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDZMZAZDFKMSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene-1,2-disulfonamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2626872.png)

![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2626880.png)

![3-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2626884.png)

![(1R,5S)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2626886.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide](/img/structure/B2626888.png)

![2-acetamido-4-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)butanamide](/img/structure/B2626890.png)